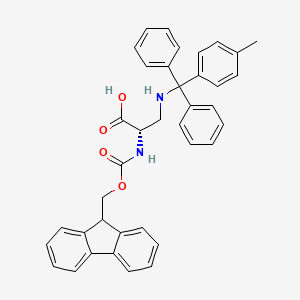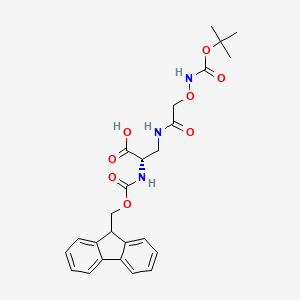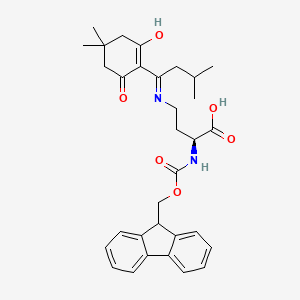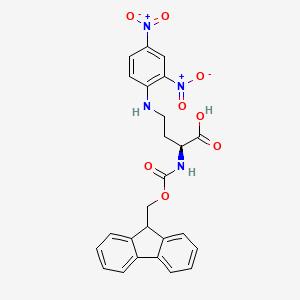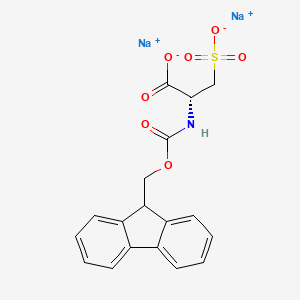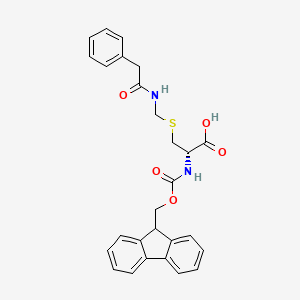
Fmoc-d-glu(otbu)-opfp
Übersicht
Beschreibung
Fmoc-d-glu(otbu)-opfp, also known as Fmoc-d-Glu-OPFP, is a synthetic amino acid that has been used in a variety of scientific and medical applications. It is a fluorinated derivative of the naturally-occurring amino acid L-glutamic acid, and has been used in research studies to study biochemical and physiological processes, as well as in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Fmoc-d-glu(otbu)-opfpPFP has been used in a variety of scientific research applications, including studies of enzyme catalysis, protein folding, and drug discovery. It has also been used in studies of membrane protein structure and function, as well as studies of the structure and function of other biomolecules. Additionally, it has been used in studies of the binding of drugs to their target proteins, as well as in studies of the mechanism of action of drugs.
Wirkmechanismus
Target of Action
Fmoc-D-Glu(OtBu)-OPfp, also known as N-α-Fmoc-D-glutamic acid γ-t.-butyl ester , is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain that it helps to build. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein or peptide.
Mode of Action
this compound interacts with its targets (amino acids) through a process known as Fmoc solid-phase peptide synthesis . In this process, the compound facilitates the coupling of the glutamic acid into peptide sequences . After the condensation of the side-chain carboxy with an appropriate amine or alcohol, the γ-amino and carboxy functions can be selectively unmasked .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of peptides. The compound aids in the formation of branched esters, amides, lactams, and lactones containing the glutamyl unit . These complex structures are crucial in the formation of proteins, which play various roles in biological systems.
Result of Action
The result of this compound’s action is the successful synthesis of peptide sequences . This includes the creation of branched esters, amides, lactams, and lactones containing the glutamyl unit . These structures are integral to the formation of proteins, which are essential for numerous biological functions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored below +30°C to maintain its stability. Furthermore, the reaction suitability is specific to Fmoc solid-phase peptide synthesis . Therefore, the conditions under which this synthesis occurs can impact the compound’s efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-d-glu(otbu)-opfpPFP has several advantages for use in laboratory experiments. First, it is a relatively small molecule, making it easy to handle and manipulate in the laboratory. Additionally, it is relatively stable, making it suitable for use in long-term experiments. Finally, it is relatively inexpensive, making it an attractive option for researchers on a budget. However, Fmoc-d-glu(otbu)-opfpPFP also has some limitations. For example, it is not as soluble in aqueous solutions as some other fluorinated derivatives of L-glutamic acid, making it more difficult to use in certain laboratory experiments. Additionally, it is not as effective as some other fluorinated derivatives of L-glutamic acid in modulating protein activity.
Zukünftige Richtungen
The use of Fmoc-d-glu(otbu)-opfpPFP in scientific research is still in its early stages, and there are many potential future directions for its use. For example, it could be used to study the mechanism of action of drugs and their interactions with their target proteins. Additionally, it could be used in studies of protein folding, membrane protein structure and function, and the structure and function of other biomolecules. Finally, it could be used to study the effects of fluorinated derivatives of L-glutamic acid on enzyme catalysis, as well as to study the effects of fluorinated derivatives of other amino acids on protein structure and function.
Synthesemethoden
Fmoc-d-glu(otbu)-opfpPFP is synthesized through a two-step process. The first step involves the reaction of Fmoc-protected L-glutamic acid with a diol-containing reagent, such as 2,2-dimethyl-1,3-dioxolane, to form a monomeric intermediate. The second step involves the reaction of the intermediate with a fluorinated reagent, such as 4-fluorophenol, to form the final product. This two-step process allows for the synthesis of Fmoc-d-glu(otbu)-opfpPFP in a single reaction.
Eigenschaften
IUPAC Name |
5-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDYQYOPUBOMTR-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692813 | |
| Record name | 5-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200616-21-3 | |
| Record name | D-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1,1-dimethylethyl) 1-(pentafluorophenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200616-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











